molecular formula C8H7ClN2S B127954 6-Chloro-N-methyl-1,3-benzothiazol-2-amine CAS No. 34551-19-4

6-Chloro-N-methyl-1,3-benzothiazol-2-amine

Cat. No. B127954
CAS RN: 34551-19-4
M. Wt: 198.67 g/mol
InChI Key: LZCBQCKLQRWOJK-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 34551-19-4 . It has a molecular weight of 198.68 and is typically in the form of a powder . The compound is stored at room temperature .


Synthesis Analysis

The synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-N-methyl-1,3-benzothiazol-2-amine . The InChI code is 1S/C8H7ClN2S/c1-10-8-11-6-3-2-5 (9)4-7 (6)12-8/h2-4H,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a powder with a melting point of 214-215°C .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

6-Chloro-N-methyl-1,3-benzothiazol-2-amine has been evaluated for its potential in pharmacological applications, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties . These compounds have shown significant activity in experimental models, suggesting their utility in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially lower gastrointestinal side effects.

Antimicrobial Activity

Derivatives of this compound have been studied for their antimicrobial properties. Research indicates that these derivatives can be effective against a range of bacterial and fungal species, which could lead to the development of new antimicrobial agents .

Anti-Tubercular Compounds

Recent advances in medicinal chemistry have highlighted the synthesis of benzothiazole-based compounds for anti-tubercular activity. New derivatives of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine have shown promising results against Mycobacterium tuberculosis, which could be pivotal in the fight against tuberculosis .

Synthesis of Benzothiazole Derivatives

The compound serves as a key starting material in the synthesis of various benzothiazole derivatives. These derivatives are important in medicinal chemistry due to their broad spectrum of biological activity and potential as therapeutic agents .

Cortisol-Sparing CYP11B2 Inhibitors

In the quest for new drugs that can manage conditions like hypertension without affecting cortisol levels, 6-Chloro-N-methyl-1,3-benzothiazol-2-amine has been utilized in the synthesis of selective CYP11B2 inhibitors. This application is crucial in developing safer medications for long-term use .

Chemical Research and Industrial Applications

This compound is also used in chemical research and industrial applications, particularly in the synthesis of larger, bioactive structures. Its stability and reactivity make it a valuable compound in the development of materials and processes .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

6-chloro-N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCBQCKLQRWOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444697
Record name 6-Chloro-N-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-methyl-1,3-benzothiazol-2-amine

CAS RN

34551-19-4
Record name 6-Chloro-N-methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34551-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichlorobenzo[d]thiazole (2 g, 10 mmol) in 10 mL THF was added 25% MeNH2 in water (3 mL) dropwise. After the addition complete, the reaction mixture was stirred at room temperature overnight. Filter off the product and washed with methanol. Drying in vacuo to yield 1.5 g of the desired compound. LC-MS: m/z 204.2 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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